Dihydroresveratrol

Description

Structure

3D Structure

Properties

IUPAC Name |

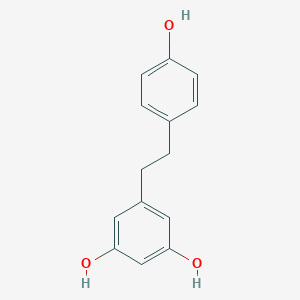

5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h3-9,15-17H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HITJFUSPLYBJPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60973983 | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58436-28-5 | |

| Record name | Dihydroresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58436-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroresveratrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058436285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60973983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzenediol, 5-[2-(4-hydroxyphenyl)ethyl] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDRORESVERATROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBY43AY0TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydroresveratrol natural sources and biosynthesis

An In-depth Technical Guide on Dihydroresveratrol: Natural Sources and Biosynthesis

Introduction

This compound, a dihydrostilbenoid, is a natural polyphenol with emerging interest in the scientific community for its potential therapeutic properties, including anti-inflammatory and antioxidant effects[1][2]. Structurally similar to its well-known precursor, resveratrol, this compound exhibits distinct biological activities and may possess better bioavailability[3]. This technical guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathways, and detailed experimental protocols for its study, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound is found in a variety of plant species and is also a significant metabolite of resveratrol produced by gut microbiota.

Plant Sources

This compound has been identified as a phytoalexin in several plant families, often produced in response to stress, such as fungal infections or injury[4]. Key plant sources include:

-

Orchidaceae Family: Genera such as Dendrobium, Dioscorea, and Bulbophyllum are known to produce this compound[1][2][5].

-

Cannabis sativa L.: This plant produces this compound as a non-cannabinoid estrogenic compound[2][6].

-

Wine: this compound is naturally present in wine, likely originating from the grapevines (Vitis vinifera)[1][6][7]. Grapes are a primary source of resveratrol, which can be converted to this compound[8][9].

-

Maackia amurensis: This plant is a known source of this compound[4][10].

-

Hydrangea serrata: this compound has been reported in this plant species[10].

-

Arachis hypogaea (Peanut): Peanut roots, in particular, have been identified as a source of resveratrol, and likely contain this compound as well[11][12][13][14].

Microbial Metabolism

A primary source of this compound in mammals is the microbial hydrogenation of dietary resveratrol in the intestine. Gut microbiota metabolize trans-resveratrol by reducing the double bond in its structure to form this compound[1][6][15][16][17]. This biotransformation is significant, as studies have shown that this compound and its conjugates can be more abundant in tissues than resveratrol itself after oral consumption[16][17]. The composition of an individual's gut microbiota can influence the extent of this conversion[16][17].

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the biosynthesis of resveratrol, which is produced via the phenylpropanoid pathway in plants. This compound is then formed through the reduction of resveratrol.

Resveratrol Biosynthesis in Plants

The synthesis of resveratrol begins with the amino acids phenylalanine or tyrosine. The key steps are as follows:

-

Formation of p-Coumaroyl-CoA: Phenylalanine is converted to cinnamic acid by phenylalanine ammonia-lyase (PAL) . Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate 4-hydroxylase (C4H) . Alternatively, tyrosine can be directly converted to p-coumaric acid by tyrosine ammonia-lyase (TAL) . Finally, p-coumaric acid is activated to p-coumaroyl-CoA by 4-coumaroyl-CoA ligase (4CL) [18][19].

-

Condensation to form Resveratrol: Stilbene synthase (STS) , a key enzyme in this pathway, catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce trans-resveratrol[18][20][21].

Caption: Biosynthesis of trans-resveratrol from phenylalanine.

Conversion to this compound

In mammals, the conversion of resveratrol to this compound is primarily carried out by the gut microbiota through hydrogenation of the double bond[6][15][16]. This process is a reduction reaction.

Caption: Conversion of trans-resveratrol to this compound.

Quantitative Data

The concentration of this compound and its precursor, resveratrol, varies significantly among natural sources.

| Natural Source | Compound | Concentration | Reference |

| Vitis vinifera 'Concord' (Berry Skin) | Total Resveratrols | 146.60 µg/g FW | [8] |

| Vitis vinifera 'Russian Concord' (Berry Skin) | Total Resveratrols | 0.5 µg/g FW | [8] |

| Peanut (Arachis hypogaea) Sprouts (Kalasin 2) | trans-Resveratrol | 6.44 µg/g DW | [22] |

| Fusarium equiseti (Endophytic Fungus) | Resveratrol | 52.3 µg/mL | [23] |

| Alternaria sp. MG1 (Endophytic Fungus) | Resveratrol | 240.57 µg/L (UV induced) | [18] |

Note: Data for this compound concentrations in many plant sources are not as widely reported as for resveratrol. The values for resveratrol are provided as an indication of precursor availability.

Experimental Protocols

Extraction and Isolation of this compound

Objective: To extract and isolate this compound from a plant matrix or biological sample.

Methodology based on protocols for resveratrol and its metabolites[4][11][24][25]:

-

Sample Preparation:

-

Extraction:

-

Solid-Liquid Extraction: Macerate the powdered sample with a solvent such as 80-95% ethanol or methanol, often with reflux extraction for several hours[11][24]. The process is typically repeated multiple times to ensure complete extraction.

-

Solid-Phase Extraction (SPE): For liquid samples like plasma or urine, an SPE cartridge (e.g., C18) is used. The sample is loaded, washed, and the compound of interest is eluted with a solvent like methanol[4][15][26].

-

-

Purification:

-

Liquid-Liquid Extraction: The crude extract can be partitioned between an aqueous phase and an immiscible organic solvent (e.g., ethyl acetate) to remove impurities.

-

Column Chromatography: Further purification can be achieved using normal-phase (e.g., silica gel) or reversed-phase (e.g., C18) column chromatography[26].

-

Semi-preparative HPLC: For high-purity isolation, semi-preparative reversed-phase HPLC is the method of choice[26]. A gradient of acetonitrile and acidified water is commonly used as the mobile phase[26].

-

Caption: General workflow for the extraction and purification of this compound.

Quantification by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the amount of this compound in a sample.

Methodology based on Juan et al. (2010)[4][15]:

-

Instrumentation: An HPLC system equipped with a diode-array detector (DAD) or a mass spectrometer (MS).

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% acetic acid or trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: this compound can be detected by its UV absorbance, typically around 276 nm[4]. For higher sensitivity and specificity, LC-MS is used.

-

Quantification: A standard curve is generated using a pure this compound standard of known concentrations. The concentration in the sample is determined by comparing its peak area to the standard curve.

-

Validation: The method should be validated for linearity, precision, accuracy, recovery, and limits of detection and quantification[4][15].

Stilbene Synthase (STS) Enzyme Assay

Objective: To measure the activity of STS, the key enzyme in resveratrol biosynthesis.

Methodology based on protocols for STS characterization[27]:

-

Enzyme Source: Recombinantly expressed and purified STS from a source like Vitis vinifera or Polygonum cuspidatum expressed in E. coli[27].

-

Reaction Mixture: A buffered solution containing the purified STS enzyme, p-coumaroyl-CoA, and malonyl-CoA.

-

Incubation: The reaction is incubated at an optimal temperature (e.g., 30-37°C) for a specific time.

-

Reaction Termination: The reaction is stopped by adding an acid and extracting the product with an organic solvent like ethyl acetate.

-

Product Analysis: The amount of resveratrol produced is quantified by HPLC, as described in the previous protocol.

-

Kinetic Analysis: By varying the substrate concentrations (p-coumaroyl-CoA and malonyl-CoA), kinetic parameters such as Km and Vmax can be determined. A study comparing STS from Vitis vinifera and Polygonum cuspidatum found that the catalytic efficiency (kcat/Km) of the latter was 2.4 times higher[27].

Conclusion

This compound is a promising natural compound with significant biological potential. Its presence in various plants and as a major metabolite of resveratrol highlights its relevance in both phytochemistry and human health. The biosynthetic pathway, originating from the well-understood phenylpropanoid pathway, offers opportunities for metabolic engineering to enhance its production in microbial or plant-based systems. The experimental protocols detailed in this guide provide a solid foundation for researchers to extract, quantify, and study the biosynthesis of this compound, facilitating further exploration of its therapeutic applications.

References

- 1. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 2. mdpi.com [mdpi.com]

- 3. α,β-Dihydroresveratrol - LKT Labs [lktlabs.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 7. Phenolic content in wine - Wikipedia [en.wikipedia.org]

- 8. Resveratrols in Grape Berry Skins and Leaves in Vitis Germplasm | PLOS One [journals.plos.org]

- 9. Plants and the chemicals they make: Vitis vinifera (grape) and resveratrol - Dr. Hannah Sivak, PhD | Skincare Expert [hannahsivak.com]

- 10. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Phytochemical Constituents and Determination of Resveratrol from the Roots of Arachis hypogea L. [scirp.org]

- 12. Peanut roots as a source of resveratrol [agris.fao.org]

- 13. researchgate.net [researchgate.net]

- 14. prezi.com [prezi.com]

- 15. Determination of this compound in rat plasma by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 17. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Resveratrol biosynthesis, optimization, induction, bio-transformation and bio-degradation in mycoendophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A simple method for the isolation and purification of resveratrol from Polygonum cuspidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Methods for Synthesis and Extraction of Resveratrol from Grapevine: Challenges and Advances in Compound Identification and Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Semi-preparative isolation of this compound-3-O-β-d-glucuronide and four resveratrol conjugates from human urine after oral intake of a resveratrol-containing dietary supplement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [Comparison of stilbene synthase from different plant sources for resveratrol biosynthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Origin of Dihydroresveratrol in Nature: A Technical Guide

Introduction

Dihydroresveratrol (DHR), a dihydrostilbenoid polyphenol, is gaining significant attention in the scientific community for its notable biological activities, which in some cases surpass those of its well-known precursor, resveratrol. Understanding the natural origins of this compound is critical for researchers in pharmacology, natural product chemistry, and drug development. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to this compound in nature, summarizes its prevalence, and details the experimental protocols used for its study. This compound originates from two primary sources: direct biosynthesis in certain plant species and as a major metabolite of resveratrol produced by intestinal microflora.

Natural Occurrence and Biosynthetic Pathways

This compound's presence in nature is the result of distinct biochemical routes. While it is found endogenously in a number of plants, its most significant source in mammals is via the microbial transformation of dietary resveratrol.

Direct Biosynthesis in Plants

In specific plant families, this compound is synthesized de novo through a branch of the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through several enzymatic steps to produce the key precursors required for stilbenoid synthesis.

The central reaction is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA. Unlike the synthesis of resveratrol, which is catalyzed by stilbene synthase (STS), the direct formation of this compound is catalyzed by a distinct enzyme known as bibenzyl synthase (BBS) . A notable example is the enzyme DoBS1, identified in Dendrobium officinale, which directly produces this compound without a resveratrol intermediate[1]. This enzymatic step involves a reduction of the polyketide intermediate before cyclization and aromatization, thus bypassing the formation of the characteristic stilbene double bond found in resveratrol.

Plants known to produce this compound and other dihydrostilbenoids include species from the genera Dendrobium, Dioscorea, and Bulbophyllum, as well as Cannabis sativa[2][3].

Microbial Metabolism of Resveratrol

In mammals, including humans, this compound is predominantly formed following the oral consumption of resveratrol-rich foods like grapes, blueberries, and wine[2][4]. After ingestion, unabsorbed resveratrol passes to the colon, where it is metabolized by the gut microbiota[5][6][7]. The central transformation is the hydrogenation of the α,β-double bond of resveratrol, which converts it into this compound[2][3].

Recent research has identified specific enzymes responsible for this bioconversion. A key enzyme, Resveratrol Reductase (RER) , was isolated from the human gut bacterium Eggerthella lenta. This ene-reductase efficiently catalyzes the reduction of resveratrol to this compound, which is then absorbed into circulation[8]. This microbial metabolite is often found in plasma and tissues at higher concentrations than resveratrol itself, suggesting it plays a significant role in the overall biological effects attributed to dietary resveratrol[9].

Quantitative Data on Natural Occurrence

Quantitative data for this compound in natural sources are still emerging and less comprehensive than for resveratrol. The following table summarizes available information on its presence.

| Natural Source | Part/Type | Concentration / Content | Reference(s) |

| Dendrobium spp. | Stems | Present; detected as a key intermediate in bibenzyl synthesis. Absolute quantitative data is limited and species-dependent. | [1][10][11][12] |

| Wine | Red and White | Found in trace amounts as a dihydrostilbenoid. Concentrations are significantly lower than resveratrol. | [2][13][14] |

| Cannabis sativa | Aerial parts | Identified as a non-cannabinoid constituent. | [2][15] |

| Mammalian Metabolism | Plasma, Urine, Feces | Major metabolite after oral resveratrol intake. DHR and its conjugates can be more abundant than resveratrol itself in circulation. | [9][16][17] |

Experimental Protocols

The study of this compound requires precise methodologies for its extraction, quantification, and the characterization of its biosynthetic pathways.

Protocol: Extraction and Quantification of this compound from Plant Material

This protocol outlines a general workflow for analyzing this compound content in plant tissues, such as Dendrobium stems.

-

Sample Preparation:

-

Harvest fresh plant material and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Lyophilize (freeze-dry) the tissue to remove water and grind into a fine, homogenous powder.

-

Accurately weigh approximately 100-500 mg of the dried powder for extraction.

-

-

Solvent Extraction:

-

Add 10 mL of 80% methanol (v/v) to the weighed sample in a conical tube.

-

Vortex thoroughly to ensure complete mixing.

-

Perform ultrasonic-assisted extraction in a sonication bath for 30 minutes at room temperature. Repeat this step twice more with fresh solvent, pooling the supernatants.

-

Centrifuge the pooled extract at 10,000 x g for 15 minutes to pellet solid debris.

-

-

Purification (Optional but Recommended):

-

Evaporate the supernatant to dryness under a stream of nitrogen gas.

-

Reconstitute the residue in 1 mL of 10% methanol.

-

Load the reconstituted sample onto a pre-conditioned C18 Solid Phase Extraction (SPE) cartridge.

-

Wash the cartridge with 5 mL of water to remove polar impurities.

-

Elute the stilbenoids with 5 mL of 100% methanol.

-

Evaporate the eluate to dryness and reconstitute in a known volume (e.g., 500 µL) of mobile phase for analysis.

-

-

Quantification by HPLC-MS/MS:

-

Instrumentation: High-Performance Liquid Chromatography system coupled to a Triple Quadrupole Mass Spectrometer (MS/MS).

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

-

Detection: Use Multiple Reaction Monitoring (MRM) mode on the MS/MS. For this compound (C14H14O3, M.W. 230.26), monitor specific precursor-to-product ion transitions (e.g., m/z 229 → 121, 229 → 107 in negative ion mode) for high selectivity and sensitivity.

-

Quantification: Generate a standard curve using an analytical standard of pure this compound (typically from 1 ng/mL to 1000 ng/mL) to calculate the concentration in the sample.

-

Protocol: In Vitro Microbial Conversion of Resveratrol to this compound

This protocol describes a method to demonstrate the conversion of resveratrol by a microbial consortium, such as that from a fecal slurry.

-

Preparation of Fecal Slurry:

-

Obtain a fresh human or animal fecal sample. All subsequent steps must be performed under strict anaerobic conditions (e.g., in an anaerobic chamber).

-

Prepare a 10% (w/v) slurry by homogenizing the fecal sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like cysteine).

-

Filter the slurry through sterile gauze to remove large particulate matter.

-

-

Anaerobic Incubation:

-

In the anaerobic chamber, dispense 9 mL of the fecal slurry into sterile, airtight culture tubes.

-

Prepare a stock solution of trans-resveratrol in DMSO.

-

Spike the fecal slurries with resveratrol to a final concentration of 50-100 µM. Include a vehicle control (DMSO only) and a time-zero control (sample immediately processed).

-

Seal the tubes and incubate at 37°C with gentle shaking.

-

-

Time-Course Sampling and Processing:

-

At specified time points (e.g., 0, 4, 8, 12, 24 hours), remove an aliquot (e.g., 500 µL) from the incubation tube.

-

Immediately add 1 mL of ice-cold acetonitrile to the aliquot to precipitate proteins and stop microbial activity.

-

Vortex vigorously and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for analysis.

-

-

Analysis by HPLC-MS/MS:

-

Analyze the supernatant using the same HPLC-MS/MS method described in Protocol 3.1.

-

Monitor the MRM transitions for both resveratrol and this compound.

-

Plot the concentration of resveratrol and this compound over time. A successful experiment will show a time-dependent decrease in the resveratrol signal and a corresponding increase in the this compound signal.

-

Conclusion

The origin of this compound in nature is a tale of two distinct pathways. It is both a primary phytoalexin directly synthesized in plants like Dendrobium via bibenzyl synthase, and a key secondary metabolite produced by the gut microbiota's action on dietary resveratrol via resveratrol reductase. This dual origin underscores its prevalence and biological relevance. For researchers and drug development professionals, recognizing these pathways is crucial for understanding the compound's pharmacokinetics, bioavailability, and therapeutic potential. Future work in metabolic engineering may leverage these natural biosynthetic routes to produce this compound on a larger scale for clinical investigation.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 3. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. mdpi.com [mdpi.com]

- 6. Resveratrol as a Promising Nutraceutical: Implications in Gut Microbiota Modulation, Inflammatory Disorders, and Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of an ene-reductase initiating resveratrol catabolism in gut microbiota and its application in disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Frontiers | Integrated metabolomic and transcriptomic analyses of Dendrobium chrysotoxum and D. thyrsiflorum reveal the biosynthetic pathway from gigantol to erianin [frontiersin.org]

- 11. Secondary Metabolomic Analysis and In Vitro Bioactivity Evaluation of Stems Provide a Comprehensive Comparison between Dendrobium chrysotoxum and Dendrobium thyrsiflorum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Evaluation of Chemical Constituents and Important Mechanism of Pharmacological Biology in Dendrobium Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Phenolic content in wine - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. This compound - Focus Biomolecules [mayflowerbio.com]

- 17. Metabolism of cis- and trans-Resveratrol and this compound in an Intestinal Epithelial Model - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroresveratrol: An In-depth Technical Guide to its In Vitro Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural polyphenol and a metabolite of resveratrol, is emerging as a compound of significant interest in biomedical research and drug development. Its diverse pharmacological activities, demonstrated in a range of in vitro models, underscore its potential as a therapeutic agent. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, with a focus on its antioxidant, anti-inflammatory, anti-adipogenic, anticancer, and enzyme-inhibitory properties. Detailed experimental protocols for key assays and curated quantitative data are presented to facilitate further research and development. Signaling pathways modulated by this compound are visualized to offer a clear understanding of its molecular interactions.

Core In Vitro Mechanisms of Action

This compound exerts its biological effects through a multi-faceted approach, influencing several key cellular and molecular pathways. In vitro studies have elucidated its role in mitigating oxidative stress, reducing inflammation, inhibiting cancer cell proliferation, and modulating metabolic processes.

Antioxidant Activity

This compound has demonstrated potent antioxidant properties in various in vitro assays. It can directly scavenge free radicals and also activate endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.[1][2] Under conditions of oxidative stress, this compound treatment has been shown to rescue the expression of Nrf2 and promote the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutathione peroxidase 4 (GPX4).[2] This activation of the Nrf2 signaling cascade is linked to the phosphorylation of AMP-activated protein kinase (AMPK).[2]

Anti-Inflammatory Effects

The anti-inflammatory properties of this compound are attributed to its ability to modulate key inflammatory signaling pathways. In vitro studies have shown that it can suppress the activation of nuclear factor-kappa B (NF-κB) and the phosphatidylinositol 3-kinase (PI3K) pathway, both of which are central to the inflammatory response.[3] Furthermore, this compound has been observed to reduce the production of pro-inflammatory cytokines like IL-1β and IL-6.[4][5]

Anti-Adipogenic and Metabolic Regulation

This compound has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes.[1][6] This anti-adipogenic effect is mediated through the activation of the AMPK/SIRT1 signaling pathway, which in turn inhibits p38 mitogen-activated protein kinase (MAPK) proteins.[1][6] Activation of AMPK also leads to the phosphorylation of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, thereby reducing intracellular lipid accumulation.[1][6]

Anticancer Activity

In vitro studies have demonstrated the cytotoxic and anti-proliferative effects of this compound against various cancer cell lines. It has shown efficacy against human colon cancer cells (HCT-116) and renal cancer cells.[7][8] The anticancer effects of this compound are suggested to be cancer cell-specific, with minimal impact on the growth of normal cells.[7]

Enzyme Inhibition: Tyrosinase

This compound is a potent inhibitor of tyrosinase, a key enzyme in melanin synthesis. Its inhibitory activity has been shown to be significantly stronger than that of resveratrol and the well-known tyrosinase inhibitor, kojic acid.[9] The bibenzyl structure of this compound is thought to provide greater flexibility, allowing for more effective interaction with the enzyme's active site.[9]

Quantitative Data Summary

The following tables summarize the quantitative data from in vitro studies on this compound.

Table 1: Enzyme Inhibition

| Enzyme | Substrate | Inhibitor | IC50 (µM) | Cell Line/System | Reference |

| Mushroom Tyrosinase | L-DOPA | Dihydrooxyresveratrol | 0.3 ± 0.05 | - | [9] |

| Mushroom Tyrosinase | - | This compound | 335.39 ± 7.98 | - | [10] |

Table 2: Cytotoxicity

| Compound | Cell Line | IC50 (µM) | Reference |

| This compound | HepG2 | 558.7 | [1] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound in vitro.

Caption: this compound activates the AMPK/SIRT1 pathway to inhibit adipogenesis.

Caption: this compound mitigates oxidative stress via the AMPK/Nrf2 pathway.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[12]

-

Reagent Preparation:

-

Protocol:

-

Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well and culture with the test compound (this compound) for the desired time.[13]

-

Add 10 µL of the MTT stock solution to each well.[13]

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[13][14]

-

Incubate the plate for a further 4 hours at 37°C or overnight in a humidified atmosphere.[13]

-

Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[14]

-

Caption: Workflow for the MTT cell viability assay.

Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[15][16][17] It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide.[17] The proteins are then transferred to a membrane, where they are stained with antibodies specific to the target protein.[16][17]

-

Sample Preparation and Lysis:

-

Treat cells with this compound for the desired time.[15]

-

Wash cells with 1X PBS.[15]

-

Lyse cells by adding 1X SDS sample buffer.[15]

-

Sonicate the sample to complete cell lysis and shear DNA.[15]

-

Heat the sample to 95–100°C for 5 minutes, then cool on ice.[15]

-

Centrifuge to pellet cellular debris.[15]

-

-

Gel Electrophoresis and Transfer:

-

Immunodetection:

-

Block the membrane with a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.[15][16]

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[15]

-

Wash the membrane three times with TBST for 5-10 minutes each.[15][17]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[17][18]

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.[16]

-

Caption: General workflow for Western Blotting.

Antioxidant Capacity Assays

This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[19][20]

-

Reagent Preparation:

-

Protocol:

-

Add various concentrations of the test compound (this compound) to the DPPH solution.[22]

-

Shake the mixture vigorously and allow it to stand at room temperature in the dark for 30 minutes.[22]

-

Measure the absorbance at 517 nm using a spectrophotometer.[21][22]

-

Ascorbic acid or Trolox can be used as a positive control.[22][23]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.[24][25][26]

-

Reagent Preparation:

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[24][27]

-

Mix the two solutions in equal volumes and allow them to react for 12-16 hours in the dark at room temperature to generate the ABTS•+ radical cation.[24][27]

-

Dilute the ABTS•+ solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.[25][27]

-

-

Protocol:

-

Add a small volume (e.g., 10 µL) of the test sample (this compound) at various concentrations to a larger volume (e.g., 100-200 µL) of the diluted ABTS•+ solution.[27]

-

Incubate the mixture at room temperature for a short period (e.g., 6-10 minutes).[27]

-

Trolox is typically used as a standard to create a calibration curve.[24]

-

The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

-

Conclusion

The in vitro evidence strongly supports the potential of this compound as a bioactive compound with multiple therapeutic applications. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and metabolism provides a solid foundation for its further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this promising natural molecule. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of this compound in preclinical and clinical settings.

References

- 1. mdpi.com [mdpi.com]

- 2. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 8. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dihydrooxyresveratrol.com [dihydrooxyresveratrol.com]

- 10. Computational and Experimental Insights into Tyrosinase and Antioxidant Activities of Resveratrol and Its Derivatives: Molecular Docking, Molecular Dynamics Simulation, DFT Calculation, and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. broadpharm.com [broadpharm.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 16. Western blot protocol | Abcam [abcam.com]

- 17. Western Blot Protocol | Proteintech Group [ptglab.com]

- 18. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

- 19. researchgate.net [researchgate.net]

- 20. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. abcam.cn [abcam.cn]

- 24. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 25. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 26. researchgate.net [researchgate.net]

- 27. pubcompare.ai [pubcompare.ai]

Dihydroresveratrol: A Prominent Metabolite of Resveratrol with Enhanced Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits, including anti-inflammatory, anti-cancer, and antioxidant properties. However, the therapeutic application of resveratrol is often hampered by its low bioavailability and rapid metabolism. Upon oral administration, resveratrol undergoes extensive modification by the gut microbiota, leading to the formation of various metabolites. Among these, dihydroresveratrol (DHR) has emerged as a key player, exhibiting biological activities that can surpass those of its parent compound at physiologically relevant concentrations.[1][2][3] This technical guide provides a comprehensive overview of this compound as a metabolite of resveratrol, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used to study it.

Biosynthesis and Chemical Properties

This compound is a stilbenoid, structurally similar to resveratrol but lacking the double bond in the ethylene bridge.[4] It is primarily formed in the intestine through the hydrogenation of resveratrol's double bond by gut microflora.[4] This biotransformation is a critical step in the in vivo processing of resveratrol.[1][2][3]

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C14H14O3 | |

| Molar Mass | 230.26 g/mol | |

| IUPAC Name | 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol | |

| CAS Number | 58436-28-5 | |

| Melting Point | 155-157°C | [5] |

| Boiling Point | 430.3±14.0 °C (Predicted) | [5] |

| Density | 1.291±0.06 g/cm3 (Predicted) | [5] |

| Solubility | Soluble in DMSO (up to 40 mg/ml) and Ethanol (up to 30 mg/ml) | [5] |

Biological Activities of this compound

Recent studies have highlighted that this compound is not merely an inactive metabolite but possesses potent biological activities, in some cases exceeding those of resveratrol.

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.[1] This effect is, at least in part, mediated by the downregulation of the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[1]

Anti-cancer Activity

This compound exhibits anti-proliferative and anti-clonogenic effects on various cancer cell lines.[1][3] Studies have shown that at concentrations found in mouse tissues after oral resveratrol administration, this compound and another metabolite, lunularin, have stronger anti-cancer effects than resveratrol itself.[1][2][3]

Modulation of Cellular Signaling Pathways

This compound has been found to modulate key cellular signaling pathways involved in metabolism and cellular stress responses. Notably, it can activate the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) pathway, which plays a crucial role in cellular energy homeostasis and has implications for metabolic diseases.

Quantitative Data Summary

The following tables summarize the quantitative data on the tissue distribution of this compound after oral administration of resveratrol to mice and its in vitro biological activities.

Concentrations of this compound and its Conjugates in Mouse Tissues

Concentrations measured in mice after 4 weeks of oral administration of resveratrol. Data are presented as mean ± SEM.

| Tissue/Fluid | This compound (DHR) (nmol/g or nmol/mL) | DHR + DHR-conjugates (nmol/g or nmol/mL) | Reference |

| Liver | Not specified | ~15 | [1] |

| Kidney | Not specified | 14.3 | [1][3] |

| Serum | Not specified | ~0.6 | [1] |

| Bile | Not specified | ~25 | [1] |

| Colon Tissue | 42.8 | Not specified | [3] |

In Vitro Biological Activities of this compound

| Assay | Cell Line | Concentration | Effect | Reference |

| Anti-proliferative | 786-O (Renal Carcinoma) | 1.5x physiological conc. | Moderate inhibition | [1][3] |

| Anti-proliferative | A498 (Renal Carcinoma) | 1.5x physiological conc. | Moderate inhibition | [1][3] |

| Anti-inflammatory (NO production) | mTLR-4 cells | 1.5x physiological conc. | Significant inhibition | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound.

Extraction and Quantification of this compound and its Metabolites from Biological Tissues by LC-MS/MS

1. Sample Preparation:

-

Plasma/Serum/Bile/Urine: Acidify samples with 2.5% acetic acid in acetonitrile to precipitate proteins. Vortex mix and incubate on ice for 20 minutes. Centrifuge at 14,000 rpm for 10 minutes at 4°C. Collect the supernatant and evaporate to dryness under vacuum. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[1]

-

Tissues (Liver, Kidney, Colon, etc.): Homogenize tissue samples using a bead ruptor in a methanol/water/acetic acid (80:20:2.5) solution. Centrifuge the homogenate to pellet debris. Collect the supernatant for analysis. For quantification of conjugates, a portion of the supernatant can be treated with β-glucuronidase and sulfatase.[1]

2. HPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column. A typical mobile phase consists of A: 5% acetonitrile in water and B: 100% acetonitrile. A gradient elution can be employed, for example, starting at 15% B, linearly increasing to 70% B over 18 minutes, holding for 3 minutes, followed by re-equilibration.[6]

-

Mass Spectrometry: Operate the mass spectrometer in negative electrospray ionization mode. Optimized parameters may include an ion spray voltage of 3.5 kV, an ion transfer tube temperature of 325°C, and a vaporizer temperature of 275°C.[6]

-

MRM Transitions: Monitor the following precursor to product ion transitions (m/z):

-

This compound: 229.0 -> [fragment ions]

-

DHR-sulfate: 309.0 -> 229.0

-

DHR-glucuronide: 405.1 -> 229.0[6]

-

Cell Viability and Proliferation Assays (MTT Assay)

-

Seed cells in a 96-well plate at a density of 8,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

Add MTT solution (0.5 mg/mL) to each well and incubate at 37°C for 3 hours.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 450 nm using a microplate reader.

Clonogenic Survival Assay

-

Seed a low number of cells (e.g., 500-1000 cells/well) in a 6-well plate and allow them to attach.

-

Treat the cells with this compound or vehicle control.

-

Incubate the plates for 7-14 days, allowing colonies to form.

-

Fix the colonies with a solution of methanol and acetic acid.

-

Stain the colonies with crystal violet.

-

Count the number of colonies (typically defined as a cluster of at least 50 cells).

Anti-inflammatory Activity Assessment (Nitric Oxide Assay)

-

Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS).

-

After 24 hours, collect the cell culture supernatant.

-

Measure the nitrite concentration in the supernatant using the Griess reagent.

Western Blot Analysis of Key Signaling Proteins (AMPK, SIRT1, p-p65)

-

Treat cells with this compound for the desired time.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AMPK, total AMPK, SIRT1, phospho-p65) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

NF-κB Activity Reporter Assay

-

Use a cell line stably or transiently transfected with a reporter plasmid containing NF-κB response elements upstream of a reporter gene (e.g., luciferase or SEAP).

-

Seed the reporter cells in a 96-well plate.

-

Pre-treat the cells with this compound.

-

Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α).

-

After the appropriate incubation time, measure the reporter gene activity (luciferase activity or SEAP levels in the supernatant).

Visualizations

Metabolic and Signaling Pathways

Caption: Biosynthesis of this compound from Resveratrol by Gut Microbiota.

Caption: Inhibition of the TLR4-mediated NF-κB Pathway by this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. scilit.com [scilit.com]

- 3. Quantification of trans-resveratrol and its metabolites in rat plasma and tissues by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Determination of resveratrol and its sulfate and glucuronide metabolites in plasma by LC-MS/MS and their pharmacokinetics in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]

The Intestinal Crucible: A Technical Guide to the Gut Microbiota's Conversion of Resveratrol to Dihydroresveratrol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol found in grapes, berries, and peanuts, has garnered significant scientific interest for its potential health benefits, including antioxidant, anti-inflammatory, and cardioprotective effects. However, the bioavailability of resveratrol is notably low due to its rapid metabolism in the intestine and liver.[1] A crucial aspect of resveratrol's bioactivity lies in its transformation by the gut microbiota into various metabolites, with dihydroresveratrol (DHR) being one of the most prominent.[2] This technical guide provides an in-depth exploration of the microbial conversion of resveratrol to this compound, detailing the key bacterial players, the enzymatic machinery, influencing factors, and the downstream physiological implications. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of resveratrol and its microbial metabolites.

Key Bacterial Species and Enzymes in this compound Production

The conversion of resveratrol to this compound is not a ubiquitous capability among gut bacteria. Specific species have been identified as primary producers of this metabolite. The hydrogenation of the double bond in the stilbene structure of resveratrol is the key chemical reaction leading to the formation of this compound.[3]

Identified Bacterial Species:

Recent research has pinpointed several key bacterial species responsible for the hydrogenation of resveratrol to this compound. These include:

-

Eggerthella lenta : This species has been identified as a highly efficient metabolizer of resveratrol.[4][5] A novel resveratrol reductase (RER) was discovered in Eggerthella lenta J01, which specifically catalyzes the hydrogenation of the C9–C10 double bond of resveratrol.[4][6]

-

Slackia equolifaciens : This bacterium is a known producer of this compound from resveratrol.[7][8]

-

Adlercreutzia equolifaciens : Alongside Slackia equolifaciens, this species has been identified as a key bacterium responsible for converting resveratrol into this compound.[7][9] A novel species, Adlercreutzia rubneri, has also been shown to metabolize resveratrol to this compound.[10]

-

Lactobacillus and Bifidobacterium species : Some studies suggest that certain strains of Lactobacillus and Bifidobacterium can contribute to the production of resveratrol from its precursor, piceid, and may also be involved in the subsequent conversion to this compound.[11]

The conversion efficiency can vary significantly between individuals, likely due to differences in the composition of their gut microbiota.[7]

Biochemical Pathway of this compound Production

The biotransformation of resveratrol to this compound is a reductive process targeting the alkene double bond in the stilbene backbone.

Enzymatic Reaction:

The core of this conversion is the enzymatic reduction of the Cα-Cβ double bond of the stilbene core of resveratrol. A recently identified resveratrol reductase (RER) from Eggerthella lenta J01, a novel class of ene-reductase, has been shown to specifically catalyze this hydrogenation.[4][6]

Below is a diagram illustrating the conversion of resveratrol to this compound.

Quantitative Analysis of Resveratrol to this compound Conversion

The efficiency of this compound production from resveratrol varies depending on the bacterial species and the experimental conditions. The following table summarizes available quantitative data on this conversion.

| Bacterial Species | Initial Resveratrol Concentration | Incubation Time | Conversion/Yield | Reference |

| Lactobacillus acidophilus | Not specified | 2 hours | 21% hydrolysis of piceid to resveratrol | [11] |

| Lactobacillus acidophilus | Not specified | 6 hours | 47% hydrolysis of piceid to resveratrol | [11] |

| Lactobacillus acidophilus | Not specified | 24 hours | 100% conversion of piceid to resveratrol | [11] |

| Lactobacillus casei | Not specified | 6 hours | 36% hydrolysis of piceid to resveratrol | [11] |

| Lactobacillus plantarum | Not specified | 6 hours | 26% hydrolysis of piceid to resveratrol | [11] |

| Bifidobacterium infantis | Not specified | 30 minutes | 100% hydrolysis of piceid to resveratrol | [11] |

| Bifidobacterium bifidum | Not specified | 24 hours | 32% conversion of piceid to resveratrol | [11] |

| Bacillus safensis | 0.1% - 0.3% | 8 hours | 93.1% conversion of polydatin to resveratrol | [12] |

Experimental Protocols for Studying Resveratrol Metabolism

Investigating the microbial metabolism of resveratrol requires specific experimental setups that mimic the anaerobic conditions of the gut and allow for the accurate quantification of metabolites.

In Vitro Fecal Fermentation

This method assesses the metabolic capacity of a complex microbial community from a fecal sample.

Protocol:

-

Fecal Sample Preparation: Obtain fresh fecal samples from healthy donors. Homogenize the feces in an anaerobic chamber with a pre-reduced buffer (e.g., phosphate-buffered saline with L-cysteine).[5]

-

Fermentation Setup: In an anaerobic environment, dispense the fecal slurry into fermentation vessels containing a basal nutrient medium.

-

Substrate Addition: Add a solution of resveratrol (dissolved in a suitable solvent like DMSO) to the fermentation vessels to a final desired concentration. Include a vehicle control without resveratrol.

-

Incubation: Incubate the vessels at 37°C under anaerobic conditions for a specified period (e.g., 24-48 hours).[7]

-

Sample Collection: At different time points, collect aliquots from the fermentation cultures.

-

Metabolite Extraction and Analysis: Centrifuge the collected samples to pellet the bacteria and solid debris. Extract the metabolites from the supernatant using a suitable organic solvent (e.g., ethyl acetate). Analyze the extracts using LC-MS/MS to quantify resveratrol and its metabolites.[13][14]

Anaerobic Incubation of Pure Bacterial Cultures

This approach allows for the study of resveratrol metabolism by specific bacterial isolates.

Protocol:

-

Bacterial Culture: Grow the bacterial strain of interest (e.g., Eggerthella lenta) in a suitable anaerobic growth medium until it reaches the desired growth phase (e.g., mid-logarithmic phase).[10]

-

Incubation with Resveratrol: In an anaerobic chamber, inoculate fresh anaerobic medium with the bacterial culture. Add resveratrol to the desired final concentration. Include a control with bacteria but no resveratrol, and a control with resveratrol but no bacteria.

-

Incubation: Incubate the cultures at 37°C under anaerobic conditions for a defined period.[10]

-

Analysis: At various time points, collect culture aliquots and analyze the supernatant for resveratrol and this compound concentrations using LC-MS/MS.[10]

Animal Studies

In vivo models are crucial for understanding the physiological relevance of resveratrol metabolism by the gut microbiota.

Experimental Design:

-

Animal Model: Use conventional, germ-free, or antibiotic-treated mice to compare the metabolism of resveratrol in the presence and absence of a complex gut microbiota.[15]

-

Resveratrol Administration: Administer resveratrol to the animals via oral gavage or as a supplement in their diet.[16]

-

Sample Collection: Collect fecal and urine samples at different time points after resveratrol administration. At the end of the study, collect tissues such as the liver, colon, and blood.

-

Metabolite Analysis: Extract metabolites from the collected samples and quantify resveratrol and this compound using LC-MS/MS.[13]

-

Microbiota Analysis: Analyze the gut microbiota composition of the different experimental groups using 16S rRNA gene sequencing to identify changes in bacterial populations in response to resveratrol treatment.

Below is a workflow diagram for a typical in vivo animal study.

Signaling Pathways Modulated by this compound

This compound has been shown to exert biological effects by modulating key cellular signaling pathways, suggesting that it may be a more potent bioactive molecule than its precursor, resveratrol.

AMP-Activated Protein Kinase (AMPK) / Sirtuin 1 (SIRT1) Pathway

The AMPK/SIRT1 pathway is a central regulator of cellular energy homeostasis and metabolism. This compound has been shown to activate this pathway, leading to beneficial effects on metabolic health.[17]

Mechanism of Activation:

This compound treatment can lead to the upregulation of phosphorylated AMPKα (Thr172) and SIRT1.[17] The activation of AMPK can, in turn, increase cellular NAD+ levels, which allosterically activates SIRT1. SIRT1, a NAD+-dependent deacetylase, can then deacetylate and activate downstream targets involved in mitochondrial biogenesis and function.

Aryl Hydrocarbon Receptor (AHR) Pathway

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that plays a role in regulating immune responses and inflammation in the gut. This compound has been identified as a potential AHR ligand.[18]

Mechanism of Action:

Upon binding to this compound, the AHR translocates to the nucleus, where it dimerizes with the AHR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, such as cytochrome P450 enzymes (e.g., CYP1A1), leading to their transcription and subsequent anti-inflammatory effects.[18][19]

Implications for Health and Drug Development

The efficient conversion of resveratrol to the more bioactive this compound by the gut microbiota has significant implications for human health and the development of new therapeutic strategies.

-

Enhanced Bioactivity: this compound has demonstrated stronger anti-inflammatory and anti-cancer effects compared to resveratrol at physiologically relevant concentrations.[15] This suggests that the health benefits attributed to resveratrol may, in part, be mediated by its microbial metabolites.

-

Personalized Nutrition and Medicine: The inter-individual variability in resveratrol metabolism highlights the potential for personalized approaches to nutrition and medicine.[7] Assessing an individual's gut microbiota composition could help predict their ability to produce bioactive metabolites from dietary polyphenols.

-

Probiotic and Prebiotic Strategies: The use of specific probiotic strains, such as Eggerthella lenta, that are efficient this compound producers could be a strategy to enhance the therapeutic efficacy of resveratrol.[4] Additionally, prebiotics that promote the growth of these bacteria could also be beneficial.

-

Direct Administration of this compound: The direct oral administration of this compound could be a more effective therapeutic strategy than resveratrol, bypassing the need for microbial conversion and overcoming the issue of inter-individual metabolic differences.

Conclusion

The conversion of resveratrol to this compound by the gut microbiota is a critical step in the biotransformation of this well-known polyphenol. This process, carried out by specific bacterial species, yields a metabolite with potentially enhanced biological activity. Understanding the intricacies of this microbial conversion, from the enzymes involved to the downstream signaling pathways affected, opens up new avenues for research and development in the fields of nutrition, microbiology, and pharmacology. The information presented in this technical guide provides a solid foundation for further investigation into the therapeutic potential of targeting the gut microbiota to harness the health benefits of resveratrol and its metabolites.

References

- 1. Resveratrol, Metabolic Syndrome, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 is required for AMPK activation and the beneficial effects of resveratrol on mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 4. biorxiv.org [biorxiv.org]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Dot Language (graph based diagrams) | by Dinis Cruz | Medium [medium.com]

- 9. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]

- 10. Adlercreutzia rubneri sp. nov., a resveratrol-metabolizing bacterium isolated from human faeces and emended description of the genus Adlercreutzia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bioconversion of piceid to resveratrol by selected probiotic cell extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A simple LC-MS/MS method for the simultaneous quantification of resveratrol and its major phase II metabolites: Assessment of their urinary and biliary excretions in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Gut Microbiota-Derived Resveratrol Metabolites, this compound and Lunularin, Significantly Contribute to the Biological Activities of Resveratrol [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The Role of this compound in Enhancing the Synergistic Effect of Ligilactobacillus salivarius Li01 and Resveratrol in Ameliorating Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Resveratrol and 3,3′-Diindolylmethane Differentially Regulate Aryl Hydrocarbon Receptor and Estrogen Receptor Alpha Activity through Multiple Transcriptomic Targets in MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroresveratrol structure and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a natural dihydrostilbenoid, is a primary and active metabolite of resveratrol. Found in sources such as wine and certain plants, it has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer activities.[1] This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of this compound, with a focus on its underlying signaling pathways and relevant experimental methodologies. All quantitative data are presented in structured tables for clarity and comparative analysis. Detailed experimental protocols and mandatory visualizations of key pathways and workflows are included to support further research and development.

Chemical Structure and Identification

This compound, systematically named 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol, is a stilbenoid characterized by two phenolic rings linked by an ethyl bridge. Unlike its precursor, resveratrol, it lacks the double bond in the bridge, which influences its conformational flexibility and biological activity.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol |

| CAS Number | 58436-28-5 |

| Chemical Formula | C₁₄H₁₄O₃ |

| SMILES | Oc1cc(cc(c1)CCc2ccc(cc2)O)O |

| InChI Key | HITJFUSPLYBJPE-UHFFFAOYSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetics and for the design of effective drug delivery systems.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 230.26 g/mol | [2][3][4] |

| Melting Point | 155-161 °C | [2][5] |

| Boiling Point | 430.3±14.0 °C (Predicted) | [5] |

| Water Solubility | 0.081 g/L (Predicted) | [6] |

| Solubility in Organic Solvents | Soluble in DMSO (up to 40 mg/ml), Ethanol (up to 30 mg/ml), Methanol (20 mg/mL) | [4][5][7] |

| pKa (Strongest Acidic) | 9.3 (Predicted) | [6][8] |

| logP | 2.45 - 3.6 (Predicted) | [6] |

| Polar Surface Area | 60.69 Ų (Predicted) | [6][8] |

Biological Activity and Signaling Pathways

This compound has been shown to modulate several key signaling pathways implicated in various physiological and pathological processes. Its mechanisms of action often involve the regulation of cellular metabolism, inflammation, and cell fate.

AMPK/SIRT1 Signaling Pathway

This compound is a known activator of the AMP-activated protein kinase (AMPK) signaling pathway.[9][10] Activation of AMPK, a central regulator of cellular energy homeostasis, subsequently influences downstream targets such as SIRT1, leading to beneficial metabolic effects.[9][10] This pathway is crucial for its anti-adipogenic and insulin-sensitizing effects.[9][10]

References

- 1. Dihydro-resveratrol - Wikipedia [en.wikipedia.org]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. This compound | C14H14O3 | CID 185914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS No. 58436-28-5 Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 58436-28-5 [amp.chemicalbook.com]

- 6. Showing Compound this compound (FDB029989) - FooDB [foodb.ca]

- 7. This compound CAS No. 58436-28-5 Sigma-Aldrich [sigmaaldrich.com]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0240498) [hmdb.ca]

- 9. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dihydro-Resveratrol Attenuates Oxidative Stress, Adipogenesis and Insulin Resistance in In Vitro Models and High-Fat Diet-Induced Mouse Model via AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroresveratrol: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroresveratrol (DHR), a primary and abundant metabolite of resveratrol produced by gut microbiota, is emerging as a potent therapeutic agent with a wide spectrum of biological activities.[1][2][3][4] While resveratrol has been the subject of extensive research, its low bioavailability has been a significant hurdle.[1][2][5] DHR, being more abundantly distributed in tissues, presents a promising alternative with potentially greater clinical efficacy.[1][2] This technical guide provides a comprehensive overview of the current preclinical evidence supporting the therapeutic uses of this compound, with a focus on its anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Resveratrol, a well-known polyphenol found in grapes and other plants, has garnered significant attention for its potential health benefits.[1][5] However, its clinical utility is often limited by its rapid metabolism and poor bioavailability.[1][2][5] Upon oral consumption, resveratrol is extensively metabolized by both human enzymes and the gut microbiota.[1][3][5] this compound is a major gut microbiota-derived metabolite formed through the hydrogenation of the double bond in the resveratrol structure.[3][4][6] Accumulating evidence suggests that many of the biological activities attributed to resveratrol may, in fact, be mediated by its metabolites, particularly DHR.[1][2] This guide will delve into the therapeutic potential of DHR, providing the necessary technical details for researchers and drug development professionals.

Therapeutic Potential and Mechanisms of Action

This compound has demonstrated significant therapeutic potential in a variety of preclinical models, including for inflammatory conditions, cancer, neurodegenerative diseases, and metabolic disorders. Its mechanisms of action are multifaceted, often involving the modulation of key cellular signaling pathways.

Anti-inflammatory Effects

DHR has been shown to possess significant anti-inflammatory properties. In a mouse model of colitis, the synergistic administration of Ligilactobacillus salivarius Li01 and resveratrol led to an enhanced conversion of resveratrol to DHR, which was associated with a potent anti-inflammatory effect.[7][8] This effect was linked to the activation of the aryl hydrocarbon receptor (AHR) and modulation of the serotonin pathway.[7][8] Studies have also indicated that DHR can downregulate the expression of pro-inflammatory cytokines such as IL-6, IL-1β, and IL-18.[9] However, some studies have reported that DHR did not exhibit a significant anti-inflammatory effect on its own in certain experimental settings, suggesting its effects may be context-dependent or require synergistic interactions.[1][5][9]

Anti-Cancer Properties

Preclinical studies have highlighted the anti-cancer potential of this compound. It has been shown to exert stronger anti-proliferative and anti-clonogenic effects than resveratrol at physiologically relevant concentrations in colon and renal cancer cell lines.[1] For instance, in HT-29 colon cancer cells, a combination of DHR and another resveratrol metabolite, lunularin, significantly restricted clonogenic survival.[1] The anti-cancer effects of resveratrol and its metabolites are often attributed to their ability to induce apoptosis, inhibit cell proliferation, and suppress metastasis by modulating signaling pathways like PI3K-Akt and NF-κB.[10][11]

Neuroprotective Effects

Recent research has begun to uncover the neuroprotective potential of DHR. A 2024 study demonstrated that this compound ameliorates NLRP3 inflammasome-mediated neuroinflammation in mouse models of Alzheimer's disease.[12] DHR administration restored spatial learning and memory, attenuated neuroinflammation, and reduced amyloid precursor protein pathology.[12] The underlying mechanism was linked to the induction of Bnip3-dependent mitophagy.[12] While much of the in vivo research has focused on resveratrol, its ability to cross the blood-brain barrier and the neuroprotective effects of its metabolites like DHR are of significant interest.[13][14]

Metabolic Regulation

This compound has shown promise in the management of metabolic disorders like obesity and type 2 diabetes.[15][16][17] In vitro and in vivo studies have demonstrated that DHR can attenuate oxidative stress, adipogenesis, and insulin resistance.[6][15][16][17] A key mechanism underlying these effects is the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[6][15][16] Activation of AMPK by DHR leads to the modulation of downstream targets like SIRT1 and p38 MAPK, resulting in reduced lipid accumulation and improved insulin sensitivity.[6][15][16][17]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Assay | Compound | Concentration | Effect | Reference |

| 3T3-L1 | MTT Assay | DHR | 502.5 µM | IC50 | [6] |

| HepG2 | MTT Assay | DHR | 558.7 µM | IC50 | [6] |

| HCT-116 | Proliferation Assay | DHR | 42.8 nmol/g | Stronger anti-proliferative effect than resveratrol | [1] |

| HT-29 | Colony Formation Assay | DHR + Lunularin | 1x colonic tissue concentration | 45.0% restriction of clonogenic survival | [1] |

| 786-O | Proliferation Assay | DHR | 14.3 nmol/g | No significant inhibition | [1] |

| A498 | Proliferation Assay | DHR | 14.3 nmol/g | No significant inhibition | [1] |

| RAW264.7 | NO Production Assay | DHR | Not specified | No significant anti-inflammatory effect | [1][5] |

| Caco-2 | mRNA Expression | DHR | Not specified | Significantly increased AHR mRNA | [7] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Condition | Dosage | Administration Route | Key Findings | Reference |

| C57BL/6 Mice | DSS-Induced Colitis | 150 µM (in combination therapy) | Not specified | Ameliorated colitis | [18] |

| CD-1 Mice | Healthy | 0.05% (w/w) Resveratrol in diet | Oral | DHR is a major metabolite of resveratrol | [1] |

| C57BL/6J Mice | High-Fat Diet-Induced Obesity | 40 or 80 mg/kg/day | Oral gavage | Reduced adipogenesis, lipid accumulation, and insulin resistance | [6] |

| Mice | DSS-Induced Colitis | 1.5 g/kg/d Resveratrol | Oral | DHR is the dominant metabolite; ameliorated colitis | [7] |

| LPS and AD Mice | Neuroinflammation | Not specified | Not specified | Restored cognitive function and attenuated neuroinflammation | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Anti-proliferative and Anti-clonogenic Assays[1]

-

Cell Lines: HCT-116 and HT-29 human colon cancer cells; 786-O and A498 human renal carcinoma cells.

-

Treatment: Cells were treated with resveratrol (RES), this compound (DHR), and lunularin (LUN) at concentrations equivalent to those found in mouse colonic and renal tissues (1x concentration: RES 4.3 nmol/g, DHR 42.8 nmol/g, LUN 60.5 nmol/g for colon; DHR 14.3 nmol/g, LUN 53.6 nmol/g for kidney).

-

Proliferation Assay: Cell viability was assessed using a standard MTT assay after a specified incubation period.

-

Colony Formation Assay: Cells were seeded at a low density and treated with the compounds. After 12 days of incubation, colonies were fixed, stained, and counted.

-

Statistical Analysis: Data were analyzed using one-way ANOVA with Tukey's post hoc test or two-way ANOVA with Sidak's post-test. A p-value < 0.05 was considered statistically significant.

In Vivo High-Fat Diet-Induced Obesity Model[6]

-

Animal Model: Male C57BL/6J mice.

-

Induction of Obesity: Mice were fed a high-fat diet (60 kcal%) for 6 weeks.

-

Treatment: Mice were orally administered with vehicle (0.5% Na-CMC), 40 mg/kg/day DHR, or 80 mg/kg/day DHR for 3 weeks.

-

Assessments:

-

Intraperitoneal Glucose Tolerance Test (IPGTT): Glucose levels were measured at 0, 30, 60, 90, and 120 minutes after an intraperitoneal injection of glucose.

-

Histological Examination: Liver and white adipose tissue were stained with Hematoxylin and Eosin (H&E) and Oil Red O.

-

-

Statistical Analysis: One-way ANOVA followed by Tukey's test was used for statistical analysis.

DSS-Induced Colitis Model[7]

-

Animal Model: C57BL/6 mice.